molecular formula C7H8N4O2 B1328205 (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile CAS No. 1172831-14-9

(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1328205
CAS No.: 1172831-14-9
M. Wt: 180.16 g/mol
InChI Key: XTDIZQSHMYATLU-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile is a chemical compound with the molecular formula C7H8N4O2 and a molecular weight of 180.16 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with methyl and nitro groups, and an acetonitrile group attached to the pyrazole nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with acetonitrile in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogens, and strong acids or bases. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products Formed

Major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyrazole compounds .

Scientific Research Applications

(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both the nitro and acetonitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-5-7(11(12)13)6(2)10(9-5)4-3-8/h4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDIZQSHMYATLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC#N)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301244686
Record name 3,5-Dimethyl-4-nitro-1H-pyrazole-1-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172831-14-9
Record name 3,5-Dimethyl-4-nitro-1H-pyrazole-1-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1172831-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-4-nitro-1H-pyrazole-1-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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